Technical Guide: Chemical Structure and Properties of 1-Benzyl-4,8-dimethylquinolin-2-one
Technical Guide: Chemical Structure and Properties of 1-Benzyl-4,8-dimethylquinolin-2-one
This guide provides an in-depth technical analysis of 1-Benzyl-4,8-dimethylquinolin-2-one , a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and antimicrobial agents.
Chemical Identity & Structural Analysis[1][2][3][4][5]
1-Benzyl-4,8-dimethylquinolin-2-one is a substituted carbostyril (quinolin-2-one) derivative. It belongs to the class of N-substituted-4-alkylquinolin-2-ones , which are critical pharmacophores in gastroenterology and oncology drug discovery.
Nomenclature & Identifiers
| Parameter | Details |
| CAS Registry Number | 343374-00-5 |
| IUPAC Name | 1-Benzyl-4,8-dimethylquinolin-2(1H)-one |
| Synonyms | 1-Benzyl-4,8-dimethylcarbostyril; 1-Benzyl-4,8-dimethyl-1,2-dihydroquinolin-2-one |
| Molecular Formula | C₁₈H₁₇NO |
| Molecular Weight | 263.34 g/mol |
| SMILES | CC1=CC=CC2=C1N(CC3=CC=CC=C3)C(=O)C=C2C |
Structural Architecture
The molecule consists of a quinolin-2-one core (an aromatic lactam) decorated with three key substituents that define its steric and electronic profile:[1]
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N-1 Benzyl Group : A hydrophobic moiety that increases lipophilicity (LogP) and provides π-π stacking interactions within protein binding pockets (e.g., H+/K+-ATPase).
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C-4 Methyl Group : A common substitution in bioactive quinolines, preventing metabolic oxidation at the C-4 position and locking the conformation.
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C-8 Methyl Group : A critical steric element. Located ortho to the ring nitrogen, this methyl group creates significant steric bulk, influencing the rotational freedom of the N-benzyl group and affecting the regioselectivity during synthesis (N- vs. O-alkylation).
Synthesis & Reaction Mechanism
The synthesis of 1-Benzyl-4,8-dimethylquinolin-2-one typically proceeds via the N-alkylation of the parent compound, 4,8-dimethylquinolin-2-one (CAS 13425-45-1). This reaction is a classic example of alkylating an ambident nucleophile (the lactam/lactim system).
Synthetic Protocol (N-Benzylation)
Objective: Selective formation of the N-alkylated product over the O-alkylated ether.
Reagents:
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Substrate: 4,8-Dimethylquinolin-2-one
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Electrophile: Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
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Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Methodology:
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Deprotonation: Dissolve 4,8-dimethylquinolin-2-one (1.0 eq) in anhydrous DMF under inert atmosphere (N₂). Add NaH (1.2 eq) at 0°C. Stir for 30 min to generate the resonant anion.
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Alkylation: Add Benzyl bromide (1.1 eq) dropwise. The 8-methyl group provides steric hindrance, potentially slowing the attack at Nitrogen, but the thermodynamic stability of the N-C bond (amide-like) generally favors the N-alkyl product under these conditions.
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Work-up: Quench with ice water. The product often precipitates. Filter or extract with ethyl acetate.
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Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).
Mechanistic Pathway & Regioselectivity
The quinolin-2-one anion resonates between the Nitrogen (N-1) and Oxygen (O-2).
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Kinetic Control (O-alkylation): Favored by "hard" electrophiles and silver salts (Ag₂CO₃).
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Thermodynamic Control (N-alkylation): Favored by "soft" electrophiles (benzyl halides) and alkali metal bases (NaH, K₂CO₃).
The 8-methyl group introduces a steric clash with the incoming benzyl group, which can decrease the N/O ratio compared to unsubstituted quinolin-2-one. However, under standard basic conditions (NaH/DMF), the N-benzyl isomer (the title compound) is the major product due to the high stability of the cyclic amide.
Caption: Synthesis pathway illustrating the competitive N- vs. O-alkylation of the ambident quinolin-2-one anion. N-alkylation is thermodynamically favored.
Physicochemical Properties[1][2][4][5][8][9][10]
Understanding the physical state and solubility is vital for formulation and assay development.
| Property | Value / Description | Source/Derivation |
| Physical State | Solid (Crystalline powder) | Analogous quinolinones |
| Melting Point | Approx. 110–130 °C | Estimated from structural analogues |
| LogP (Predicted) | 4.2 ± 0.4 | High lipophilicity due to benzyl + dimethyl |
| Solubility | Low in water; Soluble in DMSO, DCM, MeOH | Hydrophobic core |
| UV/Vis Abs. | λmax ~ 230, 270, 330 nm | Conjugated quinolinone system |
| IR Spectrum | ~1640–1660 cm⁻¹ (C=O stretch) | Characteristic of lactams (lower than esters) |
Key Insight: The IR carbonyl stretch is a diagnostic tool. If O-alkylation occurs, the strong C=O peak disappears, replaced by C-O-C stretches. The presence of a strong band at ~1650 cm⁻¹ confirms the N-benzyl structure.
Biological Applications & Therapeutic Potential
The 1-benzyl-4,8-dimethylquinolin-2-one scaffold is functionally significant in two primary drug discovery areas:
Potassium-Competitive Acid Blockers (P-CABs)
This molecule serves as a hydrophobic core analogue for P-CABs, which inhibit the gastric H+/K+-ATPase .
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Mechanism: P-CABs bind reversibly to the K+ binding site of the proton pump.
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Role of Substituents:
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The quinolinone mimics the imidazopyridine core of SCH 28080.
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The N-benzyl tail occupies the hydrophobic pocket adjacent to the cation binding site.
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The 8-methyl group restricts conformation, potentially enhancing selectivity for the pump's resting state.
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Antimicrobial & Anticancer Activity
Quinolin-2-ones are privileged structures in medicinal chemistry.
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Anticancer: Derivatives of N-benzylquinolin-2-one have shown cytotoxicity against human tumor cell lines (e.g., KB, HeLa) by inhibiting tubulin polymerization or targeting specific kinases.
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Antimicrobial: The lipophilic benzyl chain facilitates penetration through bacterial cell membranes, making this scaffold a viable starting point for designing novel antibiotics against Gram-positive bacteria.
References
-
ChemicalBook . (2024). 1-Benzyl-4,8-dimethyl-1H-quinolin-2-one - CAS 343374-00-5.[2][3][4] Link
- Reisch, J., et al. (1991). Regioselective alkylation of ambident 2-quinolinones. Liebigs Annalen der Chemie.
- Andersson, K., et al. (2001). Potassium-Competitive Acid Blockers: A New Class of Gastric Acid Inhibitors. Pharmacological Reviews. (Context for quinoline-based P-CABs).
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PubChem . (2024). Compound Summary: 4,8-Dimethylquinolin-2-one.[3] National Library of Medicine.[5] Link
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